1-(Trifluoromethyl)naphthalene-2-carboxaldehyde

Catalog No.
S12328661
CAS No.
364064-69-7
M.F
C12H7F3O
M. Wt
224.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Trifluoromethyl)naphthalene-2-carboxaldehyde

CAS Number

364064-69-7

Product Name

1-(Trifluoromethyl)naphthalene-2-carboxaldehyde

IUPAC Name

1-(trifluoromethyl)naphthalene-2-carbaldehyde

Molecular Formula

C12H7F3O

Molecular Weight

224.18 g/mol

InChI

InChI=1S/C12H7F3O/c13-12(14,15)11-9(7-16)6-5-8-3-1-2-4-10(8)11/h1-7H

InChI Key

SLTVJGDNXPGSHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)C=O

1-(Trifluoromethyl)naphthalene-2-carboxaldehyde is an aromatic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, along with a carboxaldehyde functional group. Its molecular formula is C12H7F3OC_{12}H_7F_3O and it has a molecular weight of approximately 224.18 g/mol. This compound is notable for its unique electronic properties due to the trifluoromethyl substituent, which enhances its reactivity and potential applications in various chemical syntheses and biological studies .

  • Nucleophilic Addition: The carbonyl group in the aldehyde can undergo nucleophilic attack, leading to the formation of alcohols or other derivatives.
  • Electrophilic Substitution: The aromatic nature of the naphthalene ring allows for electrophilic substitution reactions, where other substituents can be introduced at different positions on the ring.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions make it a versatile intermediate in organic synthesis.

Several methods can be employed to synthesize 1-(Trifluoromethyl)naphthalene-2-carboxaldehyde:

  • Friedel-Crafts Acylation: This method involves the acylation of naphthalene using trifluoroacetyl chloride in the presence of a Lewis acid catalyst.
  • Formylation Reactions: The introduction of the formyl group can be achieved through Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide.
  • Direct Trifluoromethylation: Utilizing trifluoromethylating agents such as trifluoromethyl sulfonium salts or Togni reagents can directly introduce the trifluoromethyl group onto naphthalene derivatives.

These methods highlight the compound's accessibility for further chemical transformations .

1-(Trifluoromethyl)naphthalene-2-carboxaldehyde is primarily used in:

  • Organic Synthesis: As an intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: Its unique properties make it suitable for developing advanced materials with specific electronic characteristics.
  • Fluorescent Probes: The compound may be utilized in creating fluorescent probes for biological imaging due to its structural features.

Several compounds share structural similarities with 1-(Trifluoromethyl)naphthalene-2-carboxaldehyde. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-(Trifluoromethyl)naphthalene-6-carboxaldehydeC12H7F3OC_{12}H_7F_3ODifferent position of carboxaldehyde on naphthalene
2-NaphthaldehydeC11H8OC_{11}H_8OLacks trifluoromethyl group; simpler structure
5-(Trifluoromethyl)naphthalene-2-carbaldehydeC12H7F3OC_{12}H_7F_3OSimilar trifluoromethyl substitution at different position
4-(Trifluoromethyl)benzaldehydeC8H5F3OC_{8}H_{5}F_3OAromatic aldehyde with trifluoromethyl substitution

The uniqueness of 1-(Trifluoromethyl)naphthalene-2-carboxaldehyde lies in its combination of a naphthalene structure with both a carboxaldehyde and a trifluoromethyl group, offering distinct reactivity patterns and potential applications compared to its analogs .

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Exact Mass

224.04489933 g/mol

Monoisotopic Mass

224.04489933 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-09

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